N,N-Diethylglycine sodium salt
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Overview
Description
N,N-Diethylglycine sodium salt is a useful research compound. Its molecular formula is C6H13NNaO2 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidative Activity
N,N-Diethylglycine sodium salt demonstrates antioxidative activity, which is crucial in biological applications. For instance, it has been shown to protect erythrocyte membranes against partial peroxidation induced by UV irradiation. This antioxidative property is linked to the ability of compounds to incorporate into the lipid phase of the erythrocyte membrane, thereby altering membrane fluidity (Bonarska, Kleszczyńska, & Sarapuk, 2002).
Synthesis Applications
In synthetic chemistry, this compound serves as a reactive electrophilic glycine equivalent. It has been utilized in reactions with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis, yield arylglycines. This demonstrates its role in facilitating complex organic syntheses (Calí & Begtrup, 2004).
Biochemical Research
In biochemical research, the compound has been used in studies involving cell cultures. For instance, Tricine, a related compound, has been used effectively in tissue culture media due to its stable nature and suitability for pH control in biological systems (Gardner, 1969).
Agricultural and Veterinary Applications
In agriculture and veterinary science, this compound has shown beneficial effects on the growth performance and antioxidative performance of broilers. It has been reported to improve spleen index and blood triiodothyronine levels, indicating its potential utility in enhancing the health and growth of poultry (Kou Ta, 2015).
Gas Phase Chemistry
In gas-phase chemistry, this compound has been studied for its reaction with ND3, providing insights into molecular structures and exchange mechanisms. This research contributes to our understanding of molecular interactions in the gas phase (Cox, Julian, Lee, & Beauchamp, 2004).
Mitochondrial Function and Oxidative Damage Protection
Research has also focused on the protective effects of this compound against oxidative damage and mitochondrial dysfunction, particularly in the small intestines of mice. This highlights its potential therapeutic applications in thetreatment of diseases involving oxidative stress and mitochondrial impairment (Bai, Jiang, Zhu, Feng, Zhao, Zhang, & Wang, 2019).
Enhancing Hepatic Antioxidant Capacity in Animals
Dimethylglycine sodium salt has been shown to enhance hepatic antioxidant capacity and positively influence mitochondria-related gene expression in animals. This is particularly significant in studies involving piglets, where the compound helped improve growth performance and alleviate oxidative stress (Feng, Bai, Wang, Ge, Zhao, Zhang, & Wang, 2018).
Improving Nutrient Availability and Digestive Enzyme Activities in Broilers
In poultry science, this compound supplementation has been studied for its effects on nutrient availability and digestive enzyme activities in broilers. These studies demonstrate its potential to enhance growth performance and overall health in poultry (Kou Ta, 2015).
Conformational Behaviors in Micellar Solutions
The compound has been investigated for its conformational behaviors in micellar and DMSO solutions, providing valuable insights into the properties of N-substituted glycine derivatives in different environments. This research is essential for understanding the molecular interactions in various solutions (Yahagi & Tsujii, 1987).
Crystal Structure and Molecular Studies
This compound has been a subject of interest in crystallography and molecular structure studies. These studies provide a deep understanding of the compound's structural characteristics, which is crucial for its applications in various fields (Gałdecki, Luciak, Redliński, Kaczmarek, & Leplawy, 1992).
Role in Micellar Electrokinetic Capillary Chromatography
The compound's utility in micellar electrokinetic capillary chromatography has been explored, showcasing its potential in enhancing efficiency and selectivity in chromatographic techniques (de Ridder, Damin, Reijenga, & Chiari, 2001).
Mechanism of Action
Future Directions
“N,N-Diethylglycine sodium salt” has shown promising results in dermatitis models, suggesting potential applications in dermatological research and treatment . Further preclinical and clinical studies are under investigation to prove the impact of topically applied “this compound” on relevant conditions of the skin and its appendages .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diethylglycine sodium salt involves the reaction of N,N-Diethylglycine with sodium hydroxide.", "Starting Materials": ["N,N-Diethylglycine", "Sodium hydroxide", "Water"], "Reaction": [ "Add N,N-Diethylglycine to water and stir.", "Slowly add sodium hydroxide to the mixture while stirring.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture to room temperature and filter the solid product.", "Wash the solid product with water and dry in a vacuum oven to obtain N,N-Diethylglycine sodium salt." ] } | |
CAS No. |
5426-55-1 |
Molecular Formula |
C6H13NNaO2 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
sodium;2-(diethylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9); |
InChI Key |
XZQDOIKSUNQDGV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)CC(=O)O.[Na] |
5426-55-1 | |
sequence |
G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.